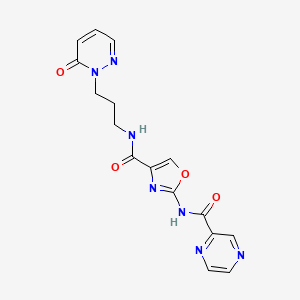

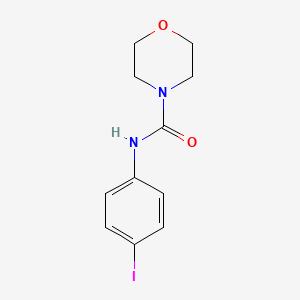

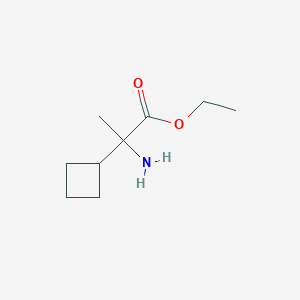

4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one, also known as BPO-27, is a small molecule inhibitor that has been shown to have potential in treating various types of cancer. This compound has been synthesized using a number of different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential for use in scientific research.

Scientific Research Applications

Transformations and Structural Analysis

- The nature of substituents at the nitrogen atom significantly affects the transformations of related bromopyridine and piperidine derivatives under conditions like the Favorsky rearrangement. These transformations can lead to products with potential applications in medicinal chemistry and materials science (Krinitskaya, 1997).

- The molecular and crystal structures of several piperidine derivatives, including those related to the compound , have been determined via X-ray diffraction analysis. These studies provide insights into the conformational flexibility and the influence of hydrogen bonds on the molecular packing in crystals, which is critical for the design of new materials with specific properties (Kuleshova & Khrustalev, 2000).

Synthesis and Chemical Properties

- Research into the synthesis and NMR spectral analysis of certain piperidin-4-ylidine derivatives has uncovered their antimicrobial activities, indicating the potential for developing new antimicrobial agents from bromopyridine and piperidine-based compounds (Prakash, Pandiarajan, & Kumar, 2013).

- The synthesis of 2-substituted piperazines from chiral non-racemic lactams has been explored, highlighting the versatility of piperidine and related structures in synthesizing enantiomerically pure compounds, which is crucial for the pharmaceutical industry (Micouin et al., 1994).

Biological Activities and Applications

- Novel pyrrolidin-3-cyanopyridine derivatives have been synthesized using a related bromopyridine compound as a substrate. These derivatives showed significant antimicrobial activity against a range of bacteria, suggesting their potential as new antimicrobial agents (Bogdanowicz et al., 2013).

Mechanism of Action

Target of Action

The compound’s structure suggests it may be involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Based on its structure, it may participate in the suzuki–miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound may be involved in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds.

Result of Action

As a potential participant in the suzuki–miyaura cross-coupling reaction , this compound may contribute to the formation of new carbon–carbon bonds, which is a crucial step in the synthesis of various organic compounds.

Action Environment

The suzuki–miyaura cross-coupling reaction , in which this compound may participate, is known for its mild and functional group tolerant reaction conditions , suggesting that it may be relatively stable under a variety of environmental conditions.

properties

IUPAC Name |

4-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O3/c1-19-10-11(9-14(19)21)16(22)20-7-4-12(5-8-20)23-15-13(17)3-2-6-18-15/h2-3,6,11-12H,4-5,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTSNLPNZBYOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

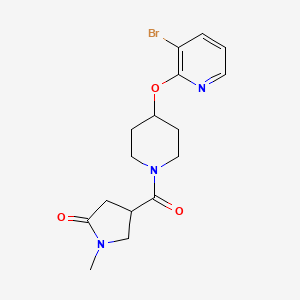

![2,2-Dimethyl-1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2977725.png)

![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]quinoline](/img/structure/B2977732.png)

![5-(6-Tert-butylpyridazin-3-yl)-2-(oxan-3-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2977736.png)

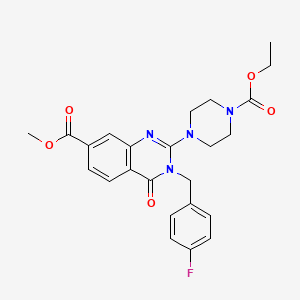

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)

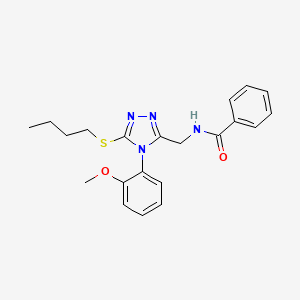

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2977739.png)